molecular formula C10H25N5O4S B8045708 N1,N1,N5,N5-tetraethylbiguanide sulfate

N1,N1,N5,N5-tetraethylbiguanide sulfate

Cat. No.: B8045708
M. Wt: 311.40 g/mol
InChI Key: QSYWHNQWJZIUHZ-UHFFFAOYSA-N
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Description

N1,N1,N5,N5-tetraethylbiguanide sulfate: is a chemical compound belonging to the biguanide class It is characterized by the presence of two biguanide groups, each substituted with two ethyl groups, and is combined with sulfate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetraethylbiguanide sulfate typically involves the reaction of biguanide derivatives with ethylating agents under controlled conditions. One common method includes the reaction of biguanide with diethyl sulfate in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N5,N5-tetraethylbiguanide sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1,N5,N5-tetraethylbiguanide oxide, while substitution reactions can produce various alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry: N1,N1,N5,N5-tetraethylbiguanide sulfate is used as a reagent in organic synthesis, particularly in the preparation of other biguanide derivatives. It serves as a building block for the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and cellular processes.

Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure allows for the design of drugs with specific biological activities.

Industry: In industrial applications, this compound is used in the formulation of various products, including disinfectants and preservatives. Its chemical stability and reactivity make it suitable for use in different industrial processes.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-tetraethylbiguanide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N1,N1,N5,N5-tetraethylbiguanide hydrochloride: Similar in structure but with hydrochloride as the counterion.

    N1,N1,N5,N5-tetramethylbiguanide sulfate: Similar structure with methyl groups instead of ethyl groups.

    N1,N1,N5,N5-tetramethylbiguanide hydrochloride: Similar structure with methyl groups and hydrochloride as the counterion.

Uniqueness: N1,N1,N5,N5-tetraethylbiguanide sulfate is unique due to its specific ethyl substitutions and sulfate counterion, which can influence its solubility, reactivity, and biological activity. The presence of ethyl groups may enhance its lipophilicity and ability to interact with lipid membranes, making it distinct from its methyl-substituted counterparts.

Properties

IUPAC Name

2-(N,N-diethylcarbamimidoyl)-1,1-diethylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5.H2O4S/c1-5-14(6-2)9(11)13-10(12)15(7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3,(H3,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYWHNQWJZIUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC(=N)N(CC)CC)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/C(=N)N(CC)CC)/N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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